molecular formula C8H18N2O2 B043528 tert-Butyl 2-(methylamino)ethylcarbamate CAS No. 122734-32-1

tert-Butyl 2-(methylamino)ethylcarbamate

Cat. No. B043528
M. Wt: 174.24 g/mol
InChI Key: GKWGBMHXVRSFRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 2-(methylamino)ethylcarbamate and related compounds involves several key steps including acylation, nucleophilic substitution, and reduction. For instance, a study by Zhao et al. (2017) demonstrates a rapid synthetic method yielding an 81% total yield through three steps from commercially available starting materials. The synthetic processes are optimized for efficiency, and the structural confirmation of the compounds is achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-(methylamino)ethylcarbamate and derivatives is often characterized by the presence of intramolecular hydrogen bonds, which influence the compound's stability and reactivity. For example, Bai and Wang (2014) describe the synthesis of a related compound where intramolecular C—H⋯O hydrogen bonds were observed, impacting the overall molecular stability and packing in the crystal structure (Bai & Wang, 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including direct fixation of carbon dioxide to form carbonyl-methylcarbamates, demonstrating the versatility of tert-butyl carbamates in synthetic chemistry. Wilson et al. (2010) explored the use of amines and carbon dioxide to efficiently synthesize [(11)C-carbonyl]-methylcarbamates, showcasing the potential for incorporating radioisotopes into complex molecules for imaging purposes (Wilson et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for the practical application of tert-Butyl 2-(methylamino)ethylcarbamate. These properties are influenced by the compound's molecular structure and intermolecular interactions, as demonstrated in various crystallographic studies.

Chemical Properties Analysis

Chemically, tert-Butyl 2-(methylamino)ethylcarbamate exhibits properties typical of carbamates, such as the ability to form stable hydrogen bonds and undergo nucleophilic reactions. Its reactivity is exploited in synthetic pathways towards more complex organic molecules, with its chemical properties being pivotal in dictating the course of these reactions.

For more in-depth information and further reading on the chemical synthesis, properties, and applications of tert-Butyl 2-(methylamino)ethylcarbamate and related compounds, the following references are recommended:

Scientific Research Applications

  • Biotransformation and Metabolism: Research indicates that tert-butyl alcohol, a minor product of biotransformation of MTBE and ETBE, is significant in rats. This study highlights the metabolites identified in urine, contributing to understanding the metabolic pathways of such substances in organisms (Bernauer et al., 1998).

  • Synthesis and Chemical Reactions: Studies have shown that reactions involving tert-butyl N-(chloromethyl)-N-methyl carbamate can lead to functionalized carbamates, useful in various chemical syntheses. Deprotection methods for these compounds have also been developed (Guijarro et al., 1996).

  • Crystallography and Molecular Structure: Research into tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has revealed insights into its molecular structure, particularly the presence of intramolecular hydrogen bonds and their influence on the compound's crystal formation (Xiao-Guang Bai & Ju-Xian Wang, 2014).

  • Novel Syntheses: New synthetic methods for related compounds like tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate have been developed, expanding the repertoire of available carbamate compounds (Liu et al., 2012).

  • Industrial Applications: The synthesis of tert-butyl ethers from tert-butyl alcohol, which shows high conversion and selectivity under mild conditions, points to potential industrial applications, especially in fuel and solvent production (Shi et al., 2003).

  • Environmental Impact: The solubility of fuel oxygenates in aqueous media, influenced by temperature and tert-butyl alcohol concentration, is critical for understanding their environmental fate and transport (Gonzalez-Olmos & Iglesias, 2008).

Future Directions

The future directions of “tert-Butyl 2-(methylamino)ethylcarbamate” are not explicitly mentioned in the search results. However, given its potential as an experimental anticancer drug3, further research and development in this area could be a possible future direction.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

tert-butyl N-[2-(methylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWGBMHXVRSFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392464
Record name tert-Butyl 2-(methylamino)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(methylamino)ethylcarbamate

CAS RN

122734-32-1
Record name tert-Butyl 2-(methylamino)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-N'-methylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

With reference to FIG. 10c, BocNHCH2CH2OMs (32) (1.42 g, 5.94 mmol) was transferred to a Chem-Glass pressure vessel using minimum amount of THF to which 60 mL of methylamine (MeNH2, P/N: Aldrich 395056, 2.0 M in THF, 120 mmol) solution was added, capped and heated (while stirring) at 40-45° C. for 3 h, then at RT for overnight (use safety shield). TLC analysis (1:1 EtOAc-hexanes) showed complete consumption of 32 and formation of a new product (Rf 33=0.38; 1:1 DCM-MeOH+1% (v/v) Et3N; TLC plate was heated first for 5 min to remove Et3N then developed by heating with 3% (w/v) ninhydrin solution in EtOH). Reaction mixture then concentrated to an oil and purified by column chromatography (40 g SiO2 column Isco.; 40 mL/min, Column equilibrated with EtOAc, eluted with 1:1 MeOH-DCM+1% Et3N (v/v). 18 mL-fractions collected; fractions 13-19 had pure product) to give BocNH13CH213CH2NHMe 33 as colorless oil (0.79 g, 76%).). ES-MS (Direct infusion in MeOH) Calculated MH+ [13C2C6H18N2O2+H]+=177.14, observed MH+=177.14.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
76%

Synthesis routes and methods II

Procedure details

To a flask was added 20% Pd(OH)2 on carbon (3.1 g), compound B (3.3 g, 12.5 mmol) in MeOH (200 mL) and water (10 mL), while being exposed to H2 (40 psi). After 2.5 h, the reaction mixture was filtered through celite and concentrated in vacuo. Water was then added (50 mL) and the mixture brought to pH 12 (by addition of 1 N NaOH) and extracted with DCM (3×50 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to give compound C (2.0 g, 11.7 mmol, 94%) as a colorless oil. LC-MS [M+H] 686.5 (C35H51N5O7S+H, calc: 685.9). Compound C was used without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate (1.20 g, 4.54 mmol), 10% Pd/C (0.90 g) and MeOH (60 ml) was stirred under a H2 atmosphere (0.8 MPa, RT, 16 h). The mixture was filtered and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel, eluting with saturated NH3 in MeOH-DCM (0-10%) to afford tert-butyl 2-(methylamino)ethylcarbamate as a colorless oil (0.54 g, 68.3%). 1HNMR (CDCl3): δ3.25 (m, 2H, CH2), 2.7 (m, 2H, CH2), 2.49 (s, 3H, CH3), 1.49 (s, 9H, CH3).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of (2-amino-ethyl)-carbamic acid-tert-butyl ester (5 g) and triethylamine (6.5 ml) in tetrahydrofuran (1000 ml) at 0° C. was added methyliodide (1.94 ml) dropwise over a period of 1 hour. The mixture was allowed to warm to ambient temperature and stirred for 72 hours before removal of solvents by evaporation. The residue was partitioned between ethyl acetate and water. The organic layer was separated, dried (MgSO4) and solvent removed by evaporation to give the title compound (3.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Wang, H Jiang, J Jin, Y Xie, Z Chen… - Journal of medicinal …, 2017 - ACS Publications
Protein Arginine Methyltransferases (PRMTs) are crucial players in diverse biological processes, and dysregulation of PRMTs has been linked to various human diseases, especially …
Number of citations: 40 pubs.acs.org
K Tang, LM Jiao, YR Qi, TC Wang, YL Li… - Journal of Medicinal …, 2022 - ACS Publications
Lysine-specific demethylase 5B (KDM5B) has been recognized as a potential drug target for cardiovascular diseases. In this work, we first found that the KDM5B level was increased in …
Number of citations: 6 pubs.acs.org
M Kamra, B Maiti, P Saha, AA Karande… - ACS Applied Bio …, 2020 - ACS Publications
Construction of a vitamin E-based liposomal biomaterial and its ability to deliver therapeutic genes selectively across liver cancer cells are demonstrated herein. In humans, liver …
Number of citations: 4 pubs.acs.org
J Lv, Z Yang, C Wang, J Duan, L Ren, G Rong… - Journal of Controlled …, 2023 - Elsevier
Rational design of efficient cytosolic protein delivery carriers holds enormous promise for biotherapeutics development. Several delivery systems have been developed during the past …
Number of citations: 2 www.sciencedirect.com
F Han, M Ning, K Wang, Y Gu, H Qu, Y Leng… - European Journal of …, 2022 - Elsevier
Ulcerative colitis (UC) is a gastrointestinal disease with complex etiology, and the shortage of the treatment further intensifies the need to discover new therapies based on novel …
Number of citations: 3 www.sciencedirect.com

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